molecular formula C7H7BrClN3 B13008055 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13008055
M. Wt: 248.51 g/mol
InChI Key: AKFAYHHXCAZRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that features both bromine and chlorine substituents on a tetrahydropyrido[2,3-b]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated and chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrazine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex ring systems.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 7-Bromo-6-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 7-Bromo-6-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Comparison: Compared to its similar compounds, 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of both bromine and chlorine substituents. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

7-bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H7BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h3,10H,1-2H2,(H,11,12)

InChI Key

AKFAYHHXCAZRDH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=C(C=C2N1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.